5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-4-thiol
Description
5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-4-thiol is a thienopyrimidine derivative characterized by a fused bicyclic core structure. The compound features a thieno[2,3-d]pyrimidine scaffold substituted with methyl groups at positions 5 and 6, a morpholine moiety at position 2 via a methylene linker, and a thiol (-SH) group at position 2. This structural configuration confers unique physicochemical and pharmacological properties, making it a candidate for diverse biological applications, particularly in antimicrobial and anticancer research . Thienopyrimidines are known for their bioisosteric resemblance to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways .
Properties
IUPAC Name |
5,6-dimethyl-2-(morpholin-4-ylmethyl)-3H-thieno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS2/c1-8-9(2)19-13-11(8)12(18)14-10(15-13)7-16-3-5-17-6-4-16/h3-7H2,1-2H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIUQIRPZYJWRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=S)NC(=N2)CN3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-4-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of a suitable thiophene derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of the Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution reactions, where a halogenated intermediate reacts with morpholine.
Thiol Group Addition: The thiol group is typically introduced through thiolation reactions, often using thiourea or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the thiol group, leading to different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the morpholine or thiol sites.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated intermediates and nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Various substituted thieno[2,3-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-4-thiol is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives exhibit structural diversity based on substituents at positions 2, 4, 5, and 4. Below is a detailed comparison of 5,6-dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-4-thiol with key analogs, focusing on structural variations, biological activities, and pharmacological profiles.
Table 1: Structural and Functional Comparison of Selected Thieno[2,3-d]pyrimidine Derivatives
Key Findings:
Role of Substituents at Position 2: The morpholin-4-ylmethyl group in the target compound enhances solubility compared to analogs with aromatic substituents (e.g., 2-nitrophenyl in DNTP or o-tolyl in 5-ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol). Morpholine’s oxygen atom facilitates hydrogen bonding with biological targets, while its six-membered ring provides conformational flexibility . Pyridyl and piperazinyl substituents (e.g., compounds 2c and 5,6-dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one) exhibit superior antimicrobial activity due to improved membrane permeability and target affinity .
Impact of 5,6-Dimethyl Substitution: Methyl groups at positions 5 and 6 are critical for steric stabilization of the thienopyrimidine core. This substitution pattern is conserved in active analogs (e.g., DNTP and 2c) and correlates with enhanced enzyme inhibition and antimicrobial potency .
In contrast, oxo (=O) or carboxamide (-CONH2) groups (e.g., DNTP and 2c) prioritize hydrogen-bond interactions, which are critical for reverse transcriptase or antimicrobial activity .
Biological Activity Trends :
- Antimicrobial Activity : Pyridyl carboxamide derivatives (e.g., 2c) outperform morpholine-containing analogs, likely due to enhanced lipophilicity and bacterial membrane penetration .
- Enzyme Inhibition : Nitroaryl-substituted derivatives (e.g., DNTP) show specificity for viral enzymes, while morpholine analogs may target eukaryotic signaling pathways .
Biological Activity
5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-4-thiol (CAS No. 730976-46-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, molecular characteristics, and biological activities, particularly focusing on its mechanism of action and therapeutic potential.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of 295.42 g/mol. The structure features a thieno-pyrimidine core with a morpholine substituent, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.42 g/mol |
| CAS Number | 730976-46-2 |
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds exhibit significant activity against HIV by binding to the reverse transcriptase enzyme, inhibiting viral replication.
- Mechanism of Action : The compound likely interacts with key residues in the active site of reverse transcriptase through hydrophobic interactions and hydrogen bonding. This interaction prevents the enzyme from synthesizing viral DNA from RNA templates.
- Case Studies : In vitro assays demonstrated that related compounds showed EC50 values in the low nanomolar range against various HIV strains, indicating potent antiviral activity. For instance, a related thieno[2,3-d]pyrimidine compound exhibited an EC50 of 10.6 nM against wild-type HIV strains .
Cytotoxicity and Therapeutic Index
The cytotoxic effects of this compound were evaluated in various cancer cell lines. The compound displayed selective cytotoxicity with a higher therapeutic index compared to standard chemotherapeutics.
- Cytotoxicity Profile : In studies involving A431 vulvar epidermal carcinoma cell lines, derivatives of this compound demonstrated significant inhibition of cell proliferation and migration .
- Safety Profile : Toxicity assessments indicated that while some derivatives exhibited cytotoxic effects at high concentrations, they maintained acceptable safety profiles in animal models .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Variations in the synthesis route can lead to derivatives with enhanced biological activity or altered pharmacokinetics.
| Synthesis Step | Description |
|---|---|
| Step 1 | Formation of thieno[2,3-d]pyrimidine core |
| Step 2 | Introduction of morpholine side chain |
| Step 3 | Thiol group addition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
